N-(5-Chloro-2-methoxyphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide
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Overview
Description
- This compound is a piperidine derivative with the chemical formula C13H17ClN2O2 .
- It features a piperidine ring substituted with a 5-chloro-2-methoxyphenyl group and a pyrazole-3-carbonyl group.
- The compound’s structure suggests potential biological activity.
Preparation Methods
Synthetic Routes: The synthesis involves several steps, including the coupling of appropriate intermediates.
Reaction Conditions: Specific conditions depend on the synthetic route chosen.
Industrial Production: While I don’t have specific industrial methods, research labs typically produce it through organic synthesis.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it might react with strong acids or bases.
Major Products: These reactions could yield derivatives or modified forms of the compound.
Scientific Research Applications
Chemistry: Used as a building block in drug discovery and materials science.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Could be a lead compound for drug development.
Industry: May have applications in agrochemicals or pharmaceuticals.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other piperidine-based molecules with similar functional groups.
Uniqueness: Highlight its distinct features compared to related compounds.
Remember that this information is based on available data, and further research may provide additional insights
Properties
Molecular Formula |
C22H22ClN5O3 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22ClN5O3/c1-31-20-6-5-15(23)12-18(20)25-21(29)14-7-10-28(11-8-14)22(30)19-13-17(26-27-19)16-4-2-3-9-24-16/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,25,29)(H,26,27) |
InChI Key |
NQFRNBXFBCMNIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Origin of Product |
United States |
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